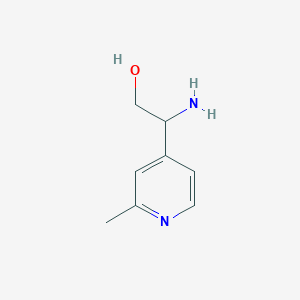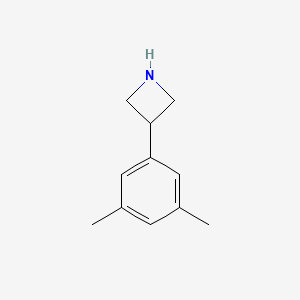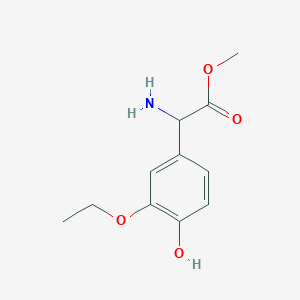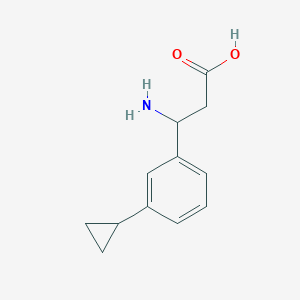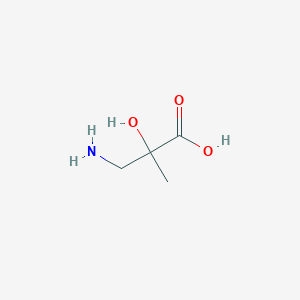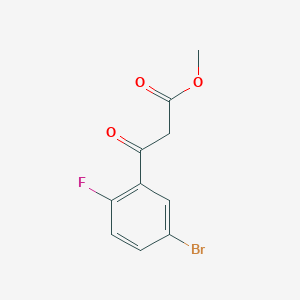
Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a propanoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(5-bromo-2-fluorophenyl)-3-oxopropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Formation of 3-(5-azido-2-fluorophenyl)-3-oxopropanoate or 3-(5-thiocyanato-2-fluorophenyl)-3-oxopropanoate.
Reduction: Formation of 3-(5-bromo-2-fluorophenyl)-3-hydroxypropanoate.
Oxidation: Formation of 3-(5-bromo-2-fluorophenyl)-3-oxopropanoic acid.
Applications De Recherche Scientifique
Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is utilized in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring enhance the compound’s ability to bind to active sites on enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The ester group can undergo hydrolysis to release the active carboxylic acid, which further interacts with cellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(5-chloro-2-fluorophenyl)-3-oxopropanoate
- Methyl 3-(5-bromo-2-chlorophenyl)-3-oxopropanoate
- Methyl 3-(5-bromo-2-methylphenyl)-3-oxopropanoate
Uniqueness
Methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogens imparts distinct electronic properties, making the compound more reactive and versatile in chemical synthesis. Additionally, the specific arrangement of these atoms enhances the compound’s binding affinity to biological targets, making it a valuable intermediate in drug development.
Propriétés
Formule moléculaire |
C10H8BrFO3 |
|---|---|
Poids moléculaire |
275.07 g/mol |
Nom IUPAC |
methyl 3-(5-bromo-2-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H8BrFO3/c1-15-10(14)5-9(13)7-4-6(11)2-3-8(7)12/h2-4H,5H2,1H3 |
Clé InChI |
PCKAFIYJLZDAJT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(=O)C1=C(C=CC(=C1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


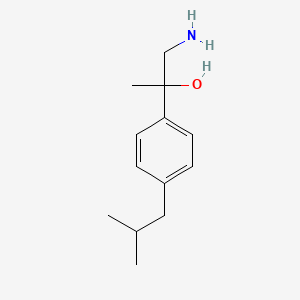
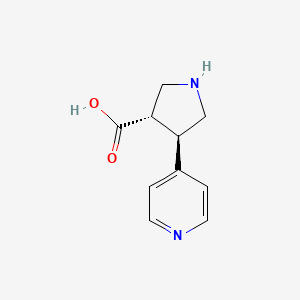

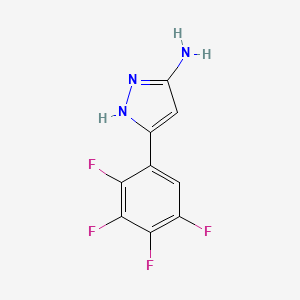
![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13610925.png)
